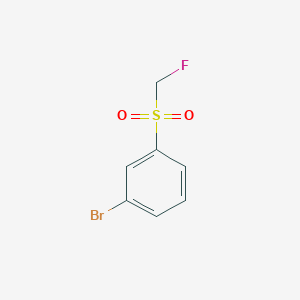

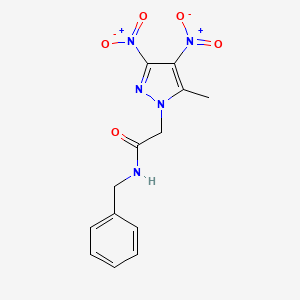

1-Bromo-3-(fluoromethylsulfonyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bromo-substituted benzene derivatives is a topic of interest in several papers. For instance, the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene is achieved by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . This method could potentially be adapted for the synthesis of 1-Bromo-3-(fluoromethylsulfonyl)benzene by using a suitable fluoromethylsulfonyl source in place of the fluoromethyl groups.

Molecular Structure Analysis

The molecular structure of bromo-substituted benzenes can be complex, as indicated by the X-ray diffraction analysis of various derivatives . These studies reveal the influence of bromine and other substituents on the geometry of the benzene ring and the presence of non-classical hydrogen bonding and halogen interactions. These structural insights are crucial for understanding the reactivity and potential applications of 1-Bromo-3-(fluoromethylsulfonyl)benzene.

Chemical Reactions Analysis

Bromo-substituted benzenes participate in a variety of chemical reactions. For example, bromoethylsulfonium salt is used as an annulation agent to synthesize heterocyclic compounds . Additionally, bromovinylsulfonyl fluoride serves as a building block for the synthesis of fluorosulfonyl 1,2,3-triazoles . These reactions highlight the versatility of bromo-substituted benzenes in forming complex structures, suggesting that 1-Bromo-3-(fluoromethylsulfonyl)benzene could also be a valuable intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzenes are influenced by their substituents. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provides detailed information on vibrational frequencies and molecular geometry, which are essential for understanding the behavior of similar compounds like 1-Bromo-3-(fluoromethylsulfonyl)benzene . The electronic properties, such as absorption wavelengths and frontier molecular orbital energies, are also crucial for predicting the reactivity and stability of these compounds .

Applications De Recherche Scientifique

Synthesis and Applications in Organic Chemistry

SuFEx Clickable Reagent Development : A study by Leng and Qin (2018) introduced a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), which possesses vinyl, bromide, and sulfonyl fluoride handles. This reagent is significant for its potential as a tris-electrophile and as a sulfur(vi) fluoride exchange (SuFEx) clickable material, enriching the SuFEx toolbox. Its application for regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition process highlights its utility in constructing functionalized isoxazoles with sulfonyl fluoride moieties, demonstrating the versatility of related compounds in organic synthesis (Leng & Qin, 2018).

Solid-State Synthesis of Indoles : Ghorbani-Vaghei et al. (2014) utilized poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) and related compounds as efficient catalysts for the one-pot synthesis of 3-substituted indoles. This research showcases the potential of bromo-substituted benzene derivatives in facilitating the synthesis of valuable heterocyclic compounds under environmentally benign conditions (Ghorbani-Vaghei, Shahbazi, & Toghraei-Semiromi, 2014).

Materials Science and Photoluminescence

- Single Benzene Green Fluorophore : Research by Beppu et al. (2015) on 2,5-bis(methylsulfonyl)-1,4-diaminobenzene introduces a novel architecture for green fluorophores, demonstrating high fluorescence emission and photostability. This work is pivotal in illustrating the role of benzene derivatives in developing luminescent materials with high quantum yields and solid-state emissive properties, which could be analogous to the applications of 1-Bromo-3-(fluoromethylsulfonyl)benzene in similar fields (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015).

Propriétés

IUPAC Name |

1-bromo-3-(fluoromethylsulfonyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2S/c8-6-2-1-3-7(4-6)12(10,11)5-9/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRBWCYTGOJMSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-fluoromethanesulfonylbenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 1-isobutyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2498621.png)

![(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2498626.png)

![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2498629.png)

![(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2498633.png)

![ethyl 3-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2498639.png)